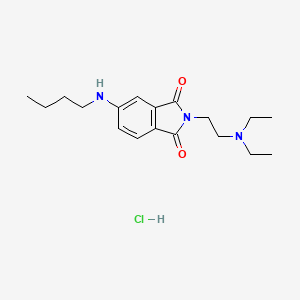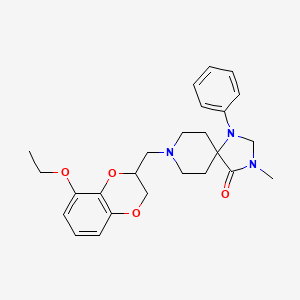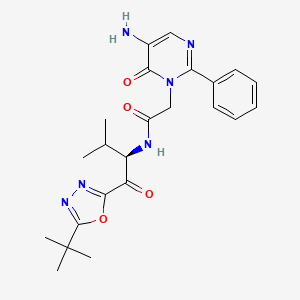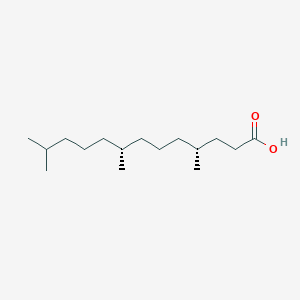
(4R,8R)-4,8,12-Trimethyltridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,8R)-4,8,12-Trimethyltridecanoic acid is a chiral, branched-chain fatty acid. It is a derivative of tridecanoic acid, characterized by the presence of three methyl groups at the 4th, 8th, and 12th positions. This compound is significant in various fields, including organic synthesis, biochemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8R)-4,8,12-Trimethyltridecanoic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of ®-(+)-4-methyl-5-acetoxyvaleric acid as a chiral source . The synthesis process includes several steps such as esterification, reduction, and hydrolysis under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors and high-pressure hydrogenation to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,8R)-4,8,12-Trimethyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the acid into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
(4R,8R)-4,8,12-Trimethyltridecanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-value compounds.
Mécanisme D'action
The mechanism of action of (4R,8R)-4,8,12-Trimethyltridecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism and influence the activity of enzymes involved in fatty acid synthesis and degradation. The compound’s effects are mediated through its binding to receptors and enzymes, altering their activity and leading to various physiological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,8S)-4,8,12-Trimethyltridecanoic acid: An enantiomer with different stereochemistry.
4,8-Dimethyldecanal: A related compound with similar structural features but different functional groups.
Alpha-tocopherol: A compound with a similar branched-chain structure but different biological activity.
Uniqueness
(4R,8R)-4,8,12-Trimethyltridecanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in biological systems.
Propriétés
Numéro CAS |
31653-09-5 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
(4R,8R)-4,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18)/t14-,15-/m1/s1 |
Clé InChI |
FUYCAQNCWDAOLQ-HUUCEWRRSA-N |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCC(=O)O)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


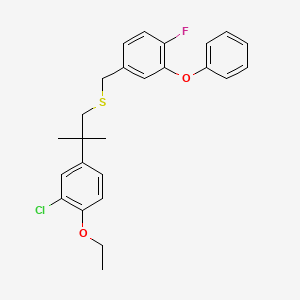
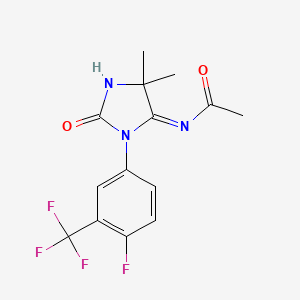
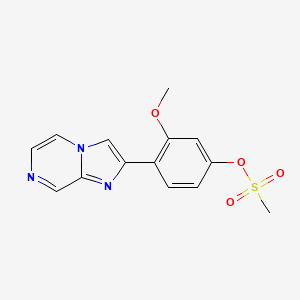
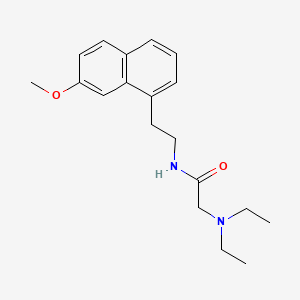
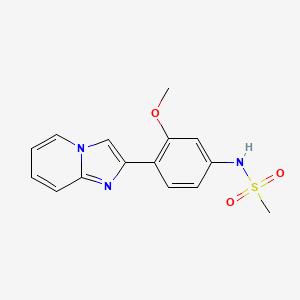
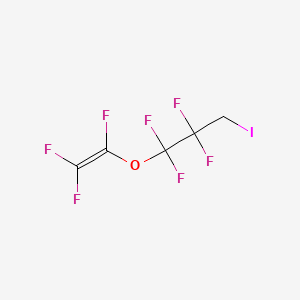



![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
